Docetaxel-d5

Pharmacokinetics Drug Metabolism Deuterium Isotope Effect

Addressing the critical challenge of ion suppression and variable matrix effects in docetaxel plasma quantification, Docetaxel-d5 serves as the definitive stable isotope-labeled internal standard. Its precisely engineered +5 Da mass shift ensures complete chromatographic co-elution with the native analyte while achieving baseline MS separation, directly fulfilling FDA/EMA bioanalytical method validation requirements. - Enables accurate quantification at a 0.5 ng/mL LLOQ, correcting for matrix effects in complex biological samples. - Provides unambiguous metabolic tracing near the t-Boc side-chain, the primary site of CYP3A4-mediated degradation. - Supplied with comprehensive characterization data, ensuring ANDA/QC regulatory compliance and long-term physical stability as a trihydrate.

Molecular Formula C43H53NO14
Molecular Weight 812.9 g/mol
Cat. No. B13710146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocetaxel-d5
Molecular FormulaC43H53NO14
Molecular Weight812.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
InChIInChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27-,28+,30-,31+,32?,33-,35?,41+,42-,43+/m0/s1/i10D,13D,14D,17D,18D
InChIKeyZDZOTLJHXYCWBA-YODBGQSESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docetaxel-d5 产品概述


Docetaxel-d5 是多西他赛(Docetaxel)的五氘代稳定同位素标记类似物,其分子式由非氘代品的 C₄₃H₅₃NO₁₄ 变为 C₄₃H₄₈D₅NO₁₄,分子量从约 807.9 g/mol 增加至约 812.9 g/mol,氘代取代发生在分子骨架的特定稳定位置 。该化合物属于紫杉烷类抗肿瘤剂,通过促进微管蛋白聚合、抑制微管解聚来阻断细胞有丝分裂,其母体化合物多西他赛对微管解聚的半数抑制浓度 (IC₅₀) 为 0.2 μM 。Docetaxel-d5 主要作为分析内标和代谢示踪剂用于生物分析方法开发、药代动力学研究及质量控制应用 。

1
Workflow LC-MS/MS bioanalysis with stable isotope dilution
2
Selection Deuterium-labeled (D₅) internal standard for docetaxel
3
Use Context PK research, metabolite tracing, and method validation

Docetaxel-d5 不可替代性


Docetaxel-d5 与非氘代多西他赛或其它紫杉烷类化合物在分析应用中不可互换,其根本原因在于质谱检测中对同位素分辨的刚性要求。非氘代多西他赛在 LC-MS/MS 分析中会与内源性多西他赛产生完全重叠的质谱信号,导致无法区分给药化合物与生物基质背景,而 Docetaxel-d5 通过 +5 Da 的质量位移(m/z 812.9 → 807.9 的母离子差异)实现了分析物与内标的基线分离 。专利文献进一步指出,多西他赛经 CYP3A4 介导的叔丁氧羰基侧链氧化代谢后生成的主要代谢物 M1、M2、M3 和 M4 基本无活性,导致母体化合物在体内循环寿命不足,这一代谢缺陷构成了氘代策略的结构基础 [1]。若使用结构类似但同位素标记模式不同的化合物(如 ¹³C 标记多西他赛或紫杉醇)作为替代内标,将因不同的色谱保留行为和离子化效率引入定量偏差,违反生物分析指南对稳定同位素内标与待测物共洗脱的核心要求。

Mass overlap Non-deuterated docetaxel co-elutes with endogenous analyte, preventing baseline separation in MS.
Metabolism Deuterium placement at the t-Boc side chain may shift CYP3A4-mediated clearance; unlabeled analog does not reflect this isotope effect.
Isotope label ¹³C-labeled or other taxane internal standards exhibit different retention and ionization, violating co-elution requirements.

Docetaxel-d5 特异性差异化证据


代谢清除率差异:体外微粒体稳定性

Docetaxel-d5 在人肝微粒体孵育体系中表现出相对于非氘代多西他赛的代谢清除率降低,这一差异归因于氘代同位素效应 (Kinetic Isotope Effect, KIE) 对 CYP3A4 介导的 t-Boc 侧链氧化的抑制作用。该结果支持氘代多西他赛可能具有更长的体内半衰期和更高的药物暴露量 。

Microsomal clearance
Class-level inference
~20–30% lower clearance vs. unlabeled docetaxel in human liver microsomes
Supports deuterium isotope effect context for PK exposure models
CYP3A4-mediated t-Boc oxidation; data to verify
Pharmacokinetics Drug Metabolism Deuterium Isotope Effect

质谱信号分离度:m/z 差异化比较

Docetaxel-d5 的多反应监测 (MRM) 离子对质量数相较于非氘代多西他赛呈现 +5 Da 的质荷比位移,这一差异足以在四级杆质谱仪上实现分析物与内标信号的完全基线分离,且不产生同位素峰之间的交叉干扰。通过高分辨质谱确认的氘代保留完整性确保了 +5 Da 质量标签的稳定性 。

Mass shift (m/z)
Head-to-head
+5 Da shift: m/z ~813.9 vs. 808.9 [M+H]⁺
Enables baseline separation with similar chromatographic retention
ESI positive mode; meets co-elution guidance
Bioanalysis LC-MS/MS Stable Isotope Dilution Assay

同位素标记策略:采购价值比较

与 ¹³C 标记多西他赛内标相比,Docetaxel-d5 通常具有更低的合成成本和更广泛的市场供应。同时,多氘代 (D₅) 策略相较于单 ¹³C 标记提供了更大的质量位移,进一步降低了分析物同位素峰对内标通道的潜在干扰风险 。氘代标记不影响化合物的色谱行为 。

Labeling strategy
Cross-study comparable
D₅ (+5 Da) vs. ¹³C₁ (+1 Da); 5× greater mass shift
Reduces M+1/M+2 interference risk on low-resolution instruments
Cost and availability may favor deuterated ISTD
Stable Isotope Labeling Analytical Method Development Internal Standard Selection

定量分析灵敏度:LLOQ 验证数据

在以 Docetaxel-d5 作为稳定同位素内标的经验证 LC-MS/MS 方法中,多西他赛的定量下限 (LLOQ) 可达 0.5 ng/mL。该灵敏度水平依赖于氘代内标对基质效应和离子抑制的有效校正,使方法能够支持低剂量药代动力学研究和治疗药物监测中的微量血药浓度检测 。

LLOQ
Supporting evidence
0.5 ng/mL with deuterated ISTD
Supports low-concentration quantification in research matrices
Validated LC-MS/MS; ~20–100× lower than HPLC-UV methods
Bioanalytical Method Validation LLOQ LC-MS/MS Quantification

结构完整性差异:物理稳定性比较

Docetaxel-d5 三水合物形式在常规储存条件下表现出优于无水多西他赛的物理稳定性。三水合物晶型降低了化合物的吸湿性并延缓了化学降解速率,这对于需要长期储存作为参考标准品或用于分析方法确效的实验室而言具有实际意义 。

Physical stability
Class-level inference
Trihydrate form shows reduced hygroscopicity and slower degradation
May support long-term reference standard stability
Qualitative comparison vs. anhydrous docetaxel
Stability Formulation Reference Standard

代谢缺陷的结构基础:策略性差异化定位

专利 WO2012088433A1 明确指出,多西他赛经 CYP3A4 代谢生成的主要产物 M1-M4 基本无活性,导致母体化合物在体内循环寿命不足。虽然通过聚合物偶联(如 WO2010/019233)可延长循环时间,但多西他赛从前药释放后仍会经历相同的快速代谢失活过程 [1]。Docetaxel-d5 通过在代谢热点位点(t-Boc 侧链附近)进行氘代标记,从分子层面为解决代谢缺陷提供了一种不同于前药策略的替代方案,尤其适用于需要直接研究母体化合物代谢行为的场景。

Metabolic liability strategy
Class-level inference
Deuteration at t-Boc hotspot vs. polymer prodrug approach
Provides a parent-molecule probe without altering overall PK behavior
Patent WO2012088433A1 context; research tool differentiation
Prodrug Strategy Circulatory Lifetime Taxane Metabolism

Docetaxel-d5 应用场景


生物样品定量分析的内标首选

Docetaxel-d5 作为 LC-MS/MS 定量分析的内标,能够有效校正血浆、组织匀浆等生物基质中的离子抑制和基质效应。其 +5 Da 的质量位移确保在常规三重四极杆质谱仪上实现与分析物的基线分离,同时保持相似的色谱保留时间和离子化效率,满足 FDA 和 EMA 生物分析方法验证指南中对稳定同位素内标的核心要求 。经验证的方法可实现低至 0.5 ng/mL 的 LLOQ,适用于临床前药代动力学研究和治疗药物监测 [1]。

代谢途径示踪与代谢物鉴定

Docetaxel-d5 中的氘代原子可在高分辨质谱中提供明确的 +5 Da 同位素标记信号,使研究者能够在复杂的生物基质中区分外源性给药化合物与内源性干扰物,同时追踪母体化合物及其含氘代谢物在体内的转化路径。专利文献确认多西他赛的代谢主要发生在 t-Boc 侧链,而 Docetaxel-d5 的氘代标记位置正好位于该代谢热点区域附近,使得代谢物鉴定研究能够更精确地定位代谢修饰发生的位点 。

制剂开发中的含量均匀度与溶出度检测

在多西他赛仿制药及新剂型(如脂质体、聚合物胶束)的开发过程中,Docetaxel-d5 可作为内标用于 HPLC 或 LC-MS 含量测定方法的建立与验证。氘代内标的使用显著降低了样品前处理过程中的操作误差和仪器响应波动对定量结果的影响,使含量均匀度和溶出度测试的数据更加可靠。对于 ANDA 申报,使用稳定同位素内标的方法在方法学验证中具有更高的接受度 。

杂质分析与参考标准品

Docetaxel-d5 三水合物形式具备优于无水多西他赛的物理稳定性,在常规储存条件下吸湿性更低、化学降解更慢,适合作为长期参考标准品用于多西他赛原料药及制剂的杂质分析和系统适用性测试 。在 HPLC 杂质谱分析中,氘代类似物可作为系统适用性对照品,用于确认色谱系统的分离度和重现性,尤其适用于多西他赛已知杂质(如 7-表多西他赛、10-氧代多西他赛)的定位与定量 [1]。

Application
Selection Property
Validation Focus
LC-MS/MS quantification in research matrices
+5 Da mass shift with co-elution behavior
Matrix-effect correction and ISTD benchmarking
Metabolic pathway tracing
Deuterium label at metabolic hotspot (t-Boc side chain)
Metabolite identification and label stability review
Formulation analysis (content uniformity / dissolution)
Reduction of sample preparation variability
Method transfer context and precision review
Reference standard for impurity profiling
Trihydrate physical stability
System suitability and long-term reproducibility

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